[11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate
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Overview
Description
Zinostatin stimalamer, also known as SMANCS, is a polymer-conjugated derivative of neocarzinostatin. It is primarily used as an anticancer agent, particularly for the treatment of hepatocellular carcinoma. The compound is synthesized by conjugating one molecule of neocarzinostatin with two molecules of poly(styrene-co-maleic acid), resulting in a potent chemotherapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinostatin stimalamer involves the conjugation of neocarzinostatin with poly(styrene-co-maleic acid). The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the stability of the neocarzinostatin molecule during the conjugation process .
Industrial Production Methods: Industrial production of zinostatin stimalamer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is formulated into a lipophilic emulsion for intra-arterial administration .
Chemical Reactions Analysis
Types of Reactions: Zinostatin stimalamer undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the chemical structure of zinostatin stimalamer, potentially impacting its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .
Scientific Research Applications
Zinostatin stimalamer has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polymer-drug conjugates and their interactions with biological systems.
Biology: The compound is utilized in research on cellular uptake mechanisms and intracellular trafficking of polymer-conjugated drugs.
Medicine: Zinostatin stimalamer is primarily used in the treatment of hepatocellular carcinoma through intra-arterial administration. .
Mechanism of Action
Zinostatin stimalamer exerts its effects by intercalating into DNA, which interferes with the replication process of cancer cells. It binds tightly to the DNA strands, causing breaks and inhibiting the synthesis of nucleic acids and proteins, which are crucial for cell division and growth. This leads to the suppression of tumor growth and induction of cell death .
Comparison with Similar Compounds
Neocarzinostatin: The parent compound of zinostatin stimalamer, used as an anticancer agent.
Miriplatin: Another platinum-based anticancer agent used for the treatment of hepatocellular carcinoma.
Cisplatin: A widely used chemotherapeutic agent for various types of cancer .
Uniqueness: Zinostatin stimalamer is unique due to its polymer-conjugated structure, which enhances its lipophilicity and allows for targeted delivery to tumor cells. This results in improved efficacy and reduced systemic toxicity compared to its parent compound, neocarzinostatin .
Properties
CAS No. |
123760-07-6 |
---|---|
Molecular Formula |
C36H35NO11 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3 |
InChI Key |
FYQZGCBXYVWXSP-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC\2[C@@H](C=C3/C2=C\C#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Origin of Product |
United States |
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